molecular formula C12H20O B13182583 1-Methyl-7-oxaspiro[5.6]dodec-9-ene

1-Methyl-7-oxaspiro[5.6]dodec-9-ene

Katalognummer: B13182583
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: QPOBDZVVIODVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound belongs to the spirocyclic ethers class, characterized by a spiro-connected bicyclic structure containing an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted spirocyclic ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Methyl-7-oxaspiro[5.6]dodec-9-ene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

5-methyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C12H20O/c1-11-7-3-5-9-12(11)8-4-2-6-10-13-12/h2,6,11H,3-5,7-10H2,1H3

InChI-Schlüssel

QPOBDZVVIODVET-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCC12CCC=CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.